molecular formula C8H9NO3 B1595789 2-Hydroxy-4-(methylamino)benzoic acid CAS No. 6952-12-1

2-Hydroxy-4-(methylamino)benzoic acid

Cat. No. B1595789
CAS RN: 6952-12-1
M. Wt: 167.16 g/mol
InChI Key: JKWLKTPTNVXUFK-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(methylamino)benzoic acid is a chemical compound with the molecular formula C8H9NO3 . It is also known by other names such as 4-(Methylamino)salicylic acid and N-methyl-4-aminosalicylic acid .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-(methylamino)benzoic acid can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 167.162 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-4-(methylamino)benzoic acid include a density of 1.4±0.1 g/cm3, a boiling point of 368.0±37.0 °C at 760 mmHg, and a flash point of 176.3±26.5 °C .

Scientific Research Applications

Metabolism and Excretion

The metabolism and excretion of UV filters, including compounds structurally related to 2-Hydroxy-4-(methylamino)benzoic acid, have been studied extensively. For instance, a study on Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate, a compound similar in structure, revealed key insights into human metabolism and urinary excretion patterns after oral and dermal dosage. The study found that major urinary metabolites represent a significant portion of the administered oral dose and are further converted into minor metabolites, highlighting the complex metabolic pathways involved in the human body (Stoeckelhuber et al., 2020).

Environmental and Biological Monitoring

Parabens and their metabolites, which share a structural resemblance with 2-Hydroxy-4-(methylamino)benzoic acid, have been detected in biological samples such as urine and blood. A study conducted on Chinese university students emphasized the significance of urinary concentrations as predictors of human exposure to these compounds. The study highlighted gender-related differences in exposure levels, with females exhibiting higher urinary levels of certain compounds compared to males (Zhang et al., 2020).

Chemopreventive Potential

The chemopreventive effects of compounds structurally related to 2-Hydroxy-4-(methylamino)benzoic acid have been explored. A study on 4-[3,5-Bis(trimethylsilyl) benzamido] benzoic acid, for instance, investigated its impact on colon carcinogenesis. The findings suggest that the compound might inhibit carcinogenesis by reducing cell proliferation, although the mechanisms do not seem directly associated with apoptosis (Nakayama et al., 2009).

Diagnostic Applications

Radiolabeled benzamides, which are structurally related to 2-Hydroxy-4-(methylamino)benzoic acid, have been utilized in medical imaging to detect melanoma metastases. Studies have shown the effectiveness of these compounds in detecting various types of lesions, indicating their potential as diagnostic tools in oncology (Maffioli et al., 1994).

Dermatological Applications

In dermatology, compounds similar to 2-Hydroxy-4-(methylamino)benzoic acid have shown promising results. For instance, 2-Hydroxy-5-octanoyl benzoic acid, also known as β-lipohydroxyacid (β-LHA), has demonstrated significant improvements in age-related skin damage. The study highlighted its positive impact on epidermal thickening and dendrocytic hyperplasia, providing valuable insights into the potential dermatological applications of similar compounds (Avila-Camacho et al., 1998).

Safety and Hazards

While specific safety data for 2-Hydroxy-4-(methylamino)benzoic acid is not available, related compounds such as 4-(Aminomethyl)benzoic acid are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-hydroxy-4-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-5-2-3-6(8(11)12)7(10)4-5/h2-4,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWLKTPTNVXUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289702
Record name 2-hydroxy-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(methylamino)benzoic acid

CAS RN

6952-12-1
Record name 6952-12-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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